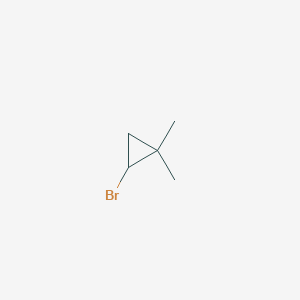

2-Bromo-1,1-dimethylcyclopropane

Vue d'ensemble

Description

2-Bromo-1,1-dimethylcyclopropane is a compound that falls within the broader class of bromocyclopropanes, which are of significant interest in organic chemistry due to their utility in various synthetic applications. These compounds often serve as intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of bromocyclopropanes and related structures can be achieved through several methods. For instance, the organocatalytic conjugate addition of dimethyl bromomalonate to nitroalkenes followed by intramolecular cyclopropanation is a highly enantioselective approach to synthesize nitrocyclopropanes . Another method involves the base-mediated tandem addition-cyclization of bromoallenes with 1,3-dicarbonyl compounds, leading to the formation of methylenecyclopropyl carboxylates . Additionally, the lithiation of ethyl vinyl ether-dibromocarbene adducts followed by reaction with various electrophiles can yield substituted trans-1-bromo-2-ethoxycyclopropanes .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a three-membered cyclopropane ring, which is known for its significant ring strain. This strain can influence the reactivity of the compound, making it a valuable synthon in organic synthesis. The bromine atom attached to the cyclopropane ring serves as a good leaving group or can be involved in further transformations .

Chemical Reactions Analysis

Bromocyclopropanes participate in a variety of chemical reactions. For example, they can undergo Michael initiated ring closure reactions to form cyclopropane lactones and fused heterocyclic compounds . They can also be involved in stereochemical electroreductions, which can lead to optically active products . The presence of a bromine atom in these compounds often facilitates further functionalization through nucleophilic substitution or elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the bromine substituent and the cyclopropane ring. The bromine atom increases the molecular weight and polarizability of the compound, which can affect its boiling point, solubility, and reactivity. The cyclopropane ring's strain can make the compound more reactive than other alkanes, particularly in reactions that relieve this strain .

Applications De Recherche Scientifique

Synthesis and Reactivity

- Cyclopropene Derivatives Synthesis : 2-Bromo-1,1-dimethylcyclopropane reacts with methyl lithium at varying temperatures to produce 1,2-dichloro-3,3-dimethylcyclopropene, which is stable at ambient temperatures and can react with electron-rich or electron-poor alkenes to produce derivatives of 1,2-dichloro-3-methylbut-2-en-1-ylidene (Baird & Hussain, 1989).

Organometallic Chemistry

- Cyclopropylidene Precursors : In the realm of organometallic chemistry, halomethyl-metal compounds such as α-bromocyclopropyl derivatives of tin and lead are studied for their potential as cyclopropylidene precursors (Seyferth & Lambert, 1975).

Nucleophilic Substitution Reactions

- Formation of Cyclopropanes : Dimethyl 2-bromo-2-methylpropylidenemalonate, a related compound, demonstrates the formation of cyclopropane derivatives through nucleophilic substitution reactions with sodium methoxide or potassium cyanide (Kolsaker & Storesund, 1972).

Synthesis of Complex Structures

- Cycloproparene Synthon in Aromatization : 1-Bromo-2-chlorocyclopropene, derivable from similar bromocyclopropane compounds, is utilized in the synthesis of complex structures like 1H-Cyclopropa[b]phenanthrene (Billups et al., 1984).

Polymerization Studies

- Oligomer Formation in Polymerization : 1,1-Dimethylcyclopropane, through aluminum bromide-catalyzed polymerization, forms oligomers and demonstrates varied polymerization reactivity compared to styrene (Aoki et al., 1966).

Microwave Spectroscopy

- Polarity and Microwave Spectrum Analysis : The microwave spectrum of 1,1-dimethylcyclopropane has been studied, providing insights into the molecule's polarity and rotational constants, contributing to a deeper understanding of molecular structure and behavior (Mathur & Harmony, 1979).

Phase-Transfer Catalysis

- Reactions with Haloforms : Under phase-transfer catalysis, certain derivatives of dimethylcyclopropane react with bromoform to afford dibromocyclopropane (Klimkin et al., 2002).

Safety and Hazards

According to the safety data sheet, 2-Bromo-1,1-dimethylcyclopropane is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-bromo-1,1-dimethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-5(2)3-4(5)6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZZKSOCMDLXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501885 | |

| Record name | 2-Bromo-1,1-dimethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3815-09-6 | |

| Record name | 2-Bromo-1,1-dimethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1-dimethylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3032624.png)

![4,5-Dihydrobenzo[b]oxepin-2(3H)-one](/img/structure/B3032625.png)

![Bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3032626.png)

![(3S,3aR,6aS)-5-(2,4-dichlorophenyl)-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3032638.png)

![2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3032641.png)